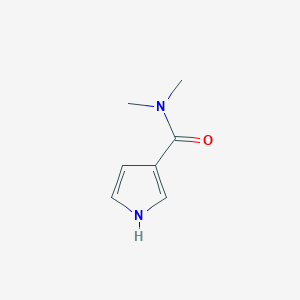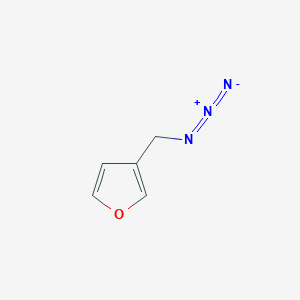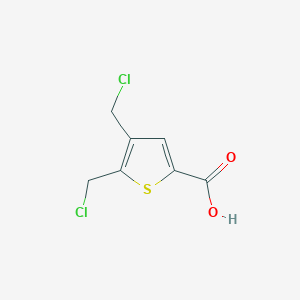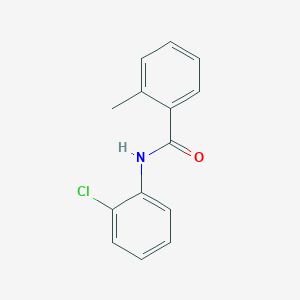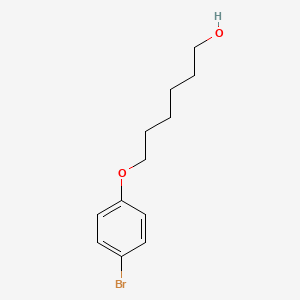![molecular formula C9H19NO B6611865 [1-(aminomethyl)cycloheptyl]methanol CAS No. 97564-98-2](/img/structure/B6611865.png)
[1-(aminomethyl)cycloheptyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)cycloheptylmethanol (AMCHM) is an organic compound belonging to the class of cyclic alcohols. It is a colorless, odorless, and water-soluble liquid that is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and synthetic fragrances. AMCHM is also used as a solvent in analytical chemistry and in the preparation of other organic compounds. The compound has been studied extensively in recent years due to its wide range of applications and potential therapeutic effects.
Aplicaciones Científicas De Investigación
[1-(aminomethyl)cycloheptyl]methanol has been studied extensively for its potential therapeutic effects. In particular, it has been shown to possess anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease, as well as for its ability to reduce the risk of stroke and heart attack. Furthermore, this compound has been investigated for its potential use in the treatment of Parkinson’s disease and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of [1-(aminomethyl)cycloheptyl]methanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various enzymes and proteins involved in inflammation and cancer. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Furthermore, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In particular, it has been shown to modulate the activity of various enzymes and proteins involved in inflammation and cancer. Additionally, this compound has been shown to possess anti-oxidant and anti-microbial properties, as well as to possess potential neuroprotective effects. Furthermore, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [1-(aminomethyl)cycloheptyl]methanol in laboratory experiments is its low toxicity. In addition, this compound is relatively inexpensive and easy to obtain. Furthermore, this compound is water-soluble and can be used in a variety of applications. However, there are also some limitations to using this compound in laboratory experiments, such as its low solubility in organic solvents and its tendency to form complexes with other compounds.
Direcciones Futuras
Despite the wide range of potential applications of [1-(aminomethyl)cycloheptyl]methanol, there are still many unanswered questions regarding its mechanism of action, safety, and efficacy. As such, there are a number of potential future directions for research, including further investigation into its anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, further research could be conducted into the potential therapeutic uses of this compound in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. Furthermore, research could be conducted into the potential use of this compound in the synthesis of other organic compounds.
Métodos De Síntesis
[1-(aminomethyl)cycloheptyl]methanol can be synthesized through a variety of methods. One of the most commonly used methods is the Fischer-Speier esterification reaction, which involves the reaction of an amine with a carboxylic acid in the presence of a catalyst. This reaction yields an ester, which can then be hydrolyzed to form the desired compound. Alternatively, this compound can also be synthesized via an aldol condensation reaction, which involves the reaction of an aldehyde and a ketone in the presence of a base.
Propiedades
IUPAC Name |
[1-(aminomethyl)cycloheptyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-7-9(8-11)5-3-1-2-4-6-9/h11H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSMDAXJTOHSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




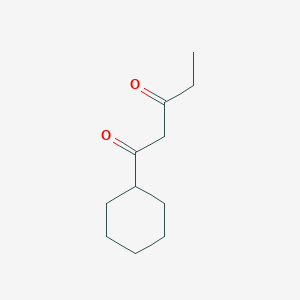
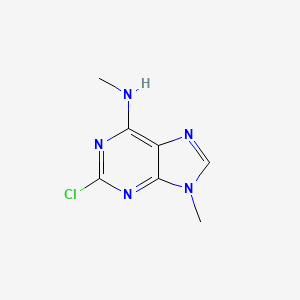
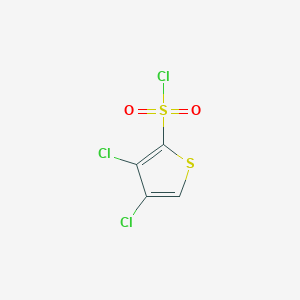
![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)
